2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, ethoxyphenyl, and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction) of substituted acetic acids and imines . The reaction conditions often include the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts to facilitate the reaction. The use of ceric ammonium nitrate for oxidative N-deprotection is also a common step in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidative reactions and reducing agents such as hydrogen gas or metal hydrides for reduction reactions . Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: This compound is similar in structure and is used as a tetrazolium salt in biological assays.
N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds share the ethoxyphenyl group and are studied for their antimicrobial properties.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C25H18N2O8 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H18N2O8/c1-2-34-19-10-8-17(9-11-19)26-23(29)20-12-5-16(13-21(20)24(26)30)25(31)35-14-22(28)15-3-6-18(7-4-15)27(32)33/h3-13H,2,14H2,1H3 |
InChI Key |
HPEWGXNFVOQSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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